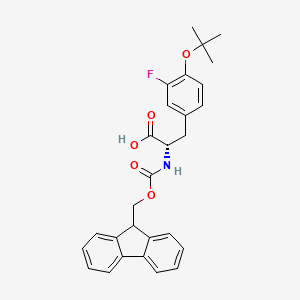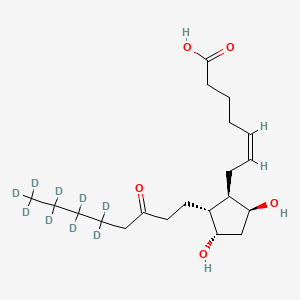![molecular formula C25H41N3O3 B12414588 tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo es un compuesto orgánico con una estructura compleja que incluye un grupo carbamato de terc-butilo, un anillo de fenilo y una porción de piperidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo normalmente implica múltiples pasos, incluida la protección de grupos funcionales, la formación de intermediarios clave y la desprotección final. Un método común implica el uso de carbamato de terc-butilo como grupo protector para las aminas. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como diclorometano o metanol, y catalizadores como trietilamina .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Las condiciones de reacción se optimizan para obtener un alto rendimiento y pureza, y a menudo implican control de temperatura, regulación de presión y el uso de reactivos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona o aldehído utilizando agentes oxidantes como PCC (Clorocromato de piridinio) o KMnO4 (Permanganato de potasio).
Reducción: El compuesto se puede reducir utilizando agentes reductores como LiAlH4 (Hidruro de aluminio y litio) para formar alcoholes o aminas.
Sustitución: La porción de piperidina puede sufrir reacciones de sustitución nucleófila con haluros u otros electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: PCC, KMnO4
Agentes reductores: LiAlH4, NaBH4 (Borohidruro de sodio)
Disolventes: Diclorometano, metanol, etanol
Catalizadores: Trietilamina, paladio sobre carbono (Pd/C)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como grupo protector para las aminas.
Biología: Se ha investigado su potencial como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Se ha explorado su potencial propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o modulador de la actividad enzimática, uniéndose a sitios activos y alterando la función de las enzimas. La porción de piperidina puede desempeñar un papel en la mejora de la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Carbamato de terc-butilo: Un compuesto más simple con propiedades de grupo protector similares.
N-Boc-piperidina: Otro compuesto con una porción de piperidina y un grupo carbamato de terc-butilo.
4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piperidin-1-carboxilato de terc-butilo: Un compuesto relacionado con un grupo éster boronato.
Singularidad
N-[(2S,3S)-3-hidroxi-1-fenil-4-(4-piperidin-1-ilpiperidin-1-il)butan-2-il]carbamato de terc-butilo es único debido a su estructura compleja, que incluye múltiples grupos funcionales y un centro quiral
Propiedades
Fórmula molecular |
C25H41N3O3 |
|---|---|
Peso molecular |
431.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate |
InChI |
InChI=1S/C25H41N3O3/c1-25(2,3)31-24(30)26-22(18-20-10-6-4-7-11-20)23(29)19-27-16-12-21(13-17-27)28-14-8-5-9-15-28/h4,6-7,10-11,21-23,29H,5,8-9,12-19H2,1-3H3,(H,26,30)/t22-,23-/m0/s1 |
Clave InChI |
JMGJUKFNNBPWKP-GOTSBHOMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN2CCC(CC2)N3CCCCC3)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2)N3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


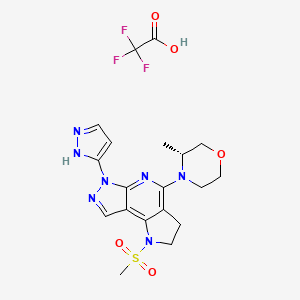
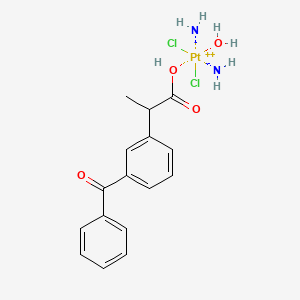
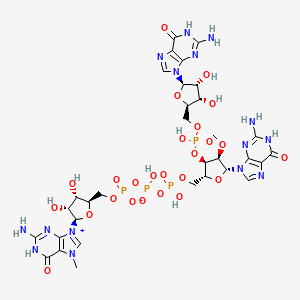
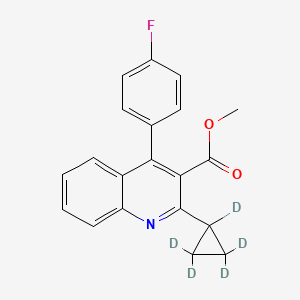
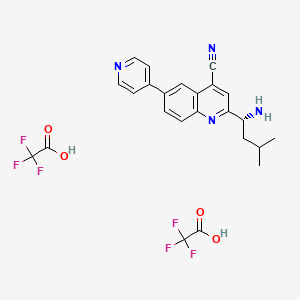

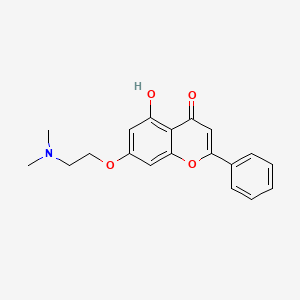
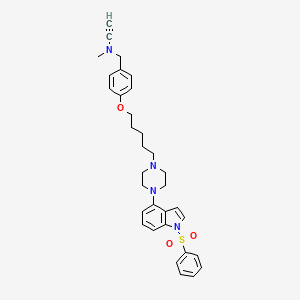
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)



